Tetramethylammonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

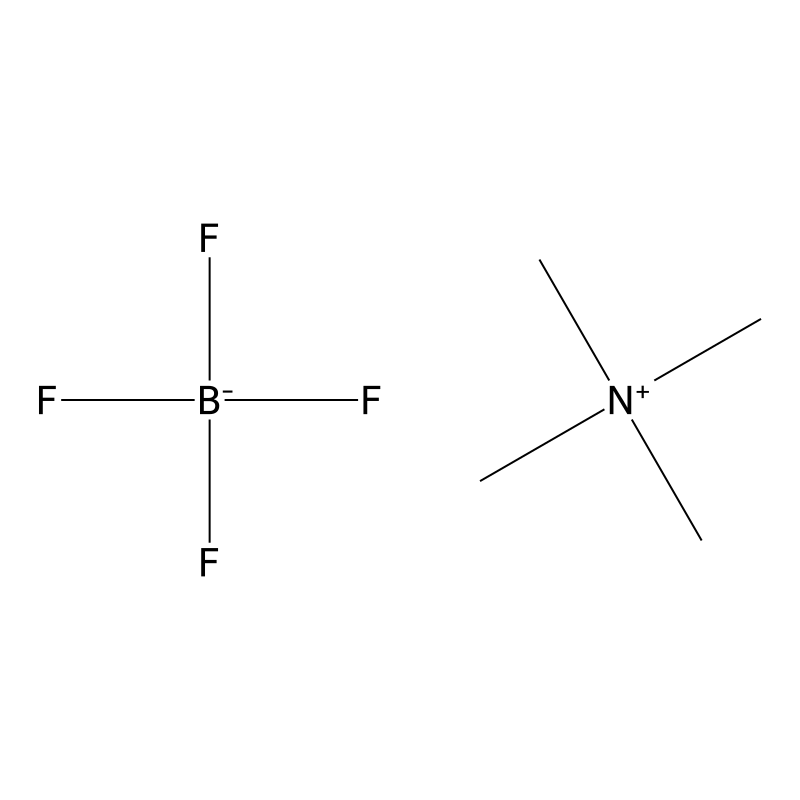

Tetramethylammonium tetrafluoroborate is a quaternary ammonium salt characterized by the presence of a positively charged tetramethylammonium cation and a negatively charged tetrafluoroborate anion. Its molecular formula is , and it typically appears as white crystals or a crystalline powder. This compound is notable for its role as a phase transfer catalyst in various organic

Ionic Liquid Properties

- High thermal stability: TMATF boasts a melting point above 300°C, making it suitable for high-temperature applications in research involving molten salts or ionic liquids [].

- Non-coordinating anion: The tetrafluoroborate (BF4-) anion is weakly coordinating, meaning it minimally interacts with other molecules. This property is crucial in studies where minimal interference from the counterion is desired [].

Applications in Electrochemistry

- Electrolyte for battery research: TMATF can be employed as an electrolyte component in research on lithium-ion batteries and other electrochemical devices due to its good conductivity and stability [].

- Electrolyte for electrodeposition: TMATF can be used as an electrolyte in electrodeposition experiments, allowing researchers to study the deposition of various materials on electrode surfaces [].

Applications in Material Science

- Ionic liquid precursor: TMATF can be used as a precursor for the synthesis of other ionic liquids with specific properties tailored for various research purposes [].

- Solid-state electrolyte: TMATF can be incorporated into solid-state electrolytes for research on safer and more efficient batteries [].

Other Applications

Tetramethylammonium tetrafluoroborate can be synthesized through several methods:

- Neutralization Reaction: Reacting tetramethylammonium hydroxide with boron trifluoride yields tetramethylammonium tetrafluoroborate.

- Ion Exchange: This method involves exchanging ions from an existing quaternary ammonium salt with tetrafluoroborate ions.

- Crystallization: Following synthesis, the compound can be purified through recrystallization from solvents like methanol or ethyl acetate

In C-F Bond-Forming ..." class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/2073-4344/12/2/233" rel="nofollow noopener" target="_blank">

Uniqueness

The uniqueness of tetramethylammonium tetrafluoroborate lies in its small size and high ionic conductivity, making it particularly effective for applications in electrochemical systems compared to larger quaternary ammonium salts. Its ability to facilitate phase transfer reactions while maintaining stability under various conditions further distinguishes it from similar compounds .

Studies on tetramethylammonium tetrafluoroborate often focus on its interactions within electrochemical systems and organic reactions. Research indicates that it can influence the solvation dynamics of ionic species in solution, affecting reaction rates and mechanisms. For instance, variations in solvent polarity can alter the aggregation state of tetramethylammonium cations and tetrafluoroborate anions, impacting their reactivity

Tetramethylammonium tetrafluoroborate shares similarities with other quaternary ammonium salts and tetrafluoroborates. Here are some comparable compounds: